molecular formula C10H9BrN2 B6157468 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile CAS No. 1257431-99-4

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile

Cat. No. B6157468
CAS RN: 1257431-99-4
M. Wt: 237.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile (1-BPCB) is a cyclobutane-based heterocyclic compound that has been extensively studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. 1-BPCB is a relatively simple compound with a molecular weight of 218.08 g/mol, and it is composed of a cyclobutane ring, a bromopyridine ring, and a carbonitrile group. 1-BPCB has been shown to have a variety of useful properties, such as high solubility in organic solvents, good stability in air, and low toxicity.

Scientific Research Applications

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and pyrrolidines. In medicinal chemistry, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been studied for its potential use as an anti-inflammatory agent, as well as an anti-cancer agent. In biochemistry, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been studied for its potential use as an enzyme inhibitor, as well as a drug delivery agent.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile is not yet fully understood. However, it is believed that 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile may interact with certain enzymes and proteins in the body, leading to a variety of physiological and biochemical effects. For example, it has been suggested that 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile may interact with enzymes involved in inflammation and cancer, leading to the inhibition of these processes. In addition, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile may interact with proteins involved in drug delivery, leading to increased drug uptake in the body.
Biochemical and Physiological Effects
1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In particular, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. In addition, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been shown to increase the uptake of certain drugs in the body. Furthermore, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile has been shown to have anti-oxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile is a relatively simple compound, and it is relatively easy to synthesize in the laboratory. In addition, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile is highly soluble in organic solvents, and it is relatively stable in air. However, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile is a relatively new compound, and there is still much to be learned about its properties and potential applications.

Future Directions

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile may have potential applications in a variety of scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. Further research is needed to gain a better understanding of the biochemical and physiological effects of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile, as well as its potential applications in these fields. In addition, further research is needed to determine the mechanism of action of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile and its potential interactions with various enzymes and proteins in the body. Finally, further research is needed to explore the potential use of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile as an anti-inflammatory agent, as well as an anti-cancer agent.

Synthesis Methods

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile can be synthesized through a variety of methods, such as reaction of 5-bromopyridine with cyclobutane-1-carbonitrile in the presence of anhydrous aluminum chloride (AAC) as a catalyst. This method is relatively simple and can be used to produce large amounts of 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile in a short period of time. Other methods of synthesis include reaction of 5-bromopyridine with ethyl cyclobutane-1-carbonitrile, reaction of 5-bromopyridine with cyclobut-2-en-1-one, and reaction of 5-bromopyridine with cyclobut-3-en-1-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile involves the reaction of 5-bromopyridine-3-carboxylic acid with cyclobutanecarbonitrile in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "5-bromopyridine-3-carboxylic acid", "cyclobutanecarbonitrile", "dehydrating agent" ], "Reaction": [ "Step 1: Dissolve 5-bromopyridine-3-carboxylic acid (1 equivalent) and cyclobutanecarbonitrile (1.2 equivalents) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a dehydrating agent such as DCC or EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile." ] }

CAS RN

1257431-99-4

Product Name

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.